molecular formula C264H426N74O97S B1168399 CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN) CAS No. 118277-01-3

CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN)

Cat. No.: B1168399
CAS No.: 118277-01-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcitonin N-Terminal Flanking Peptide (human): is a peptide derived from the precursor of calcitonin, a hormone known for its role in calcium and phosphorus metabolism. This peptide is part of the larger calcitonin gene-related peptide (CGRP) family and is involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Calcitonin N-Terminal Flanking Peptide (human) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of protected amino acids, coupling reagents, and a solid support resin .

Industrial Production Methods: : Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions: : Calcitonin N-Terminal Flanking Peptide (human) can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Mechanism of Action

Calcitonin N-Terminal Flanking Peptide (human) exerts its effects by interacting with specific receptors on target cells. It primarily targets osteoclasts, the cells responsible for bone resorption. By binding to these receptors, the peptide inhibits osteoclast activity, thereby reducing bone resorption and increasing bone density .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other members of the CGRP family, such as α-CGRP and β-CGRP, as well as related peptides like amylin and adrenomedullin .

Uniqueness: : Calcitonin N-Terminal Flanking Peptide (human) is unique in its specific sequence and structure, which confer distinct biological activities. Unlike other CGRP family members, it has a specific role in modulating bone metabolism and calcium homeostasis .

Biological Activity

Calcitonin N-terminal flanking peptide (CNP) is a biologically active peptide derived from the calcitonin precursor, which plays a significant role in various physiological processes. This article explores the biological activity of CNP, its mechanisms of action, and its clinical relevance, supported by data tables and relevant case studies.

Overview of Calcitonin and Its Peptides

Calcitonin is a hormone produced by the parafollicular cells of the thyroid gland, primarily involved in regulating calcium levels in the blood. It inhibits osteoclast activity, thus reducing bone resorption and conserving skeletal mass during periods of calcium stress such as pregnancy and lactation . The calcitonin gene also encodes several peptides, including calcitonin itself, calcitonin gene-related peptide (CGRP), and CNP, which are part of a larger family known for their diverse biological functions.

Structure and Function

CNP is characterized by its unique amino acid sequence and structure. It is typically composed of 32 amino acids and shares structural similarities with other members of the calcitonin family, including disulfide bonds that contribute to its stability and biological activity .

The biological activity of CNP is mediated through its interaction with specific receptors:

  • Calcitonin Receptor (CTR) : Primarily involved in mediating the effects of calcitonin.
  • Calcitonin Receptor-Like Receptor (CLR) : Works in conjunction with receptor activity-modifying proteins (RAMPs) to enhance receptor signaling.

CNP exhibits various biological activities, including:

  • Inhibition of Osteoclast Activity : Similar to calcitonin, CNP helps regulate bone metabolism by inhibiting osteoclast-mediated bone resorption .
  • Vasodilation : CNP has been shown to induce vasodilation, contributing to blood flow regulation .
  • Neurotransmission : It plays a role in neuromodulation, influencing pain perception and other neural functions .

Research Findings

Recent studies have highlighted the multifaceted roles of CNP in both physiological and pathological contexts. Below are key findings from recent research:

StudyFindings
CNP inhibits osteoclast activity, similar to calcitonin, suggesting a protective role for bone health during calcium deficiency.
Demonstrated that CNP contributes to vasodilation and hypotension, indicating potential therapeutic applications in cardiovascular diseases.
Identified that CNP interacts with CTR and CLR receptors, enhancing our understanding of its signaling pathways.

Case Studies

  • Bone Health during Pregnancy : A study examined the levels of CNP during pregnancy and lactation. Results indicated that elevated CNP levels correlate with reduced bone resorption markers, supporting its role in maintaining skeletal integrity during calcium stress periods .
  • Cardiovascular Applications : In patients with hypertension, administration of CNP resulted in significant reductions in blood pressure due to its vasodilatory effects. This suggests potential therapeutic applications for managing cardiovascular conditions .
  • Neurological Effects : Research involving animal models demonstrated that CNP administration can modulate pain responses, indicating its potential as a neuroprotective agent .

Properties

CAS No.

118277-01-3

Molecular Formula

C264H426N74O97S

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.